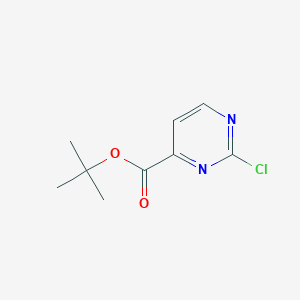

Tert-butyl 2-chloropyrimidine-4-carboxylate

Übersicht

Beschreibung

Tert-butyl 2-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 . It is a white to off-white solid and is used in various research applications .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloropyrimidine-4-carboxylic acid with pyridine and p-toluenesulfonyl chloride in tert-butanol under an inert atmosphere . The reaction mixture is stirred at room temperature for 16 hours, then neutralized with saturated aqueous sodium bicarbonate . After concentration in vacuo, water is added to give a precipitate which is filtered and dried by lyophilization to yield the product .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 . The molecular weight of the compound is 214.65 g/mol .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 214.65 g/mol . The compound has a boiling point of 323.3±15.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

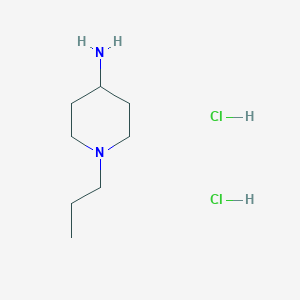

Tert-butyl 2-chloropyrimidine-4-carboxylate is an integral component in medicinal chemistry, particularly in the development of histamine H4 receptor ligands. Studies have shown that modifying the core pyrimidine moiety and other positions of the compound led to significant medicinal properties. For instance, the compound was effective as an anti-inflammatory agent and had antinociceptive activity in pain models, which supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis of Polyfunctional Pyrimidines

Research in organic chemistry has explored the synthesis of new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, using this compound. These compounds have potential applications in various fields including pharmaceuticals and agrochemicals. The synthesis process involves cyclocondensation and results in compounds with valuable structural and functional properties (Litvinchuk et al., 2021).

Material Science and Organogel Formation

In material science, this compound contributes to the synthesis of new β-iminoenolates and their difluoroboron complexes. These complexes have been found to self-assemble into organogels in various solvents, suggesting a significant role for tert-butyl in gel formation. This research offers new insights into designing multi-stimuli-responsive soft materials for various applications (Mi et al., 2018).

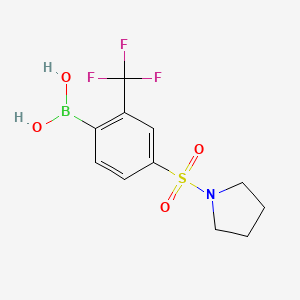

Catalysis and Chemical Synthesis

The compound is also used in catalysis and chemical synthesis. Studies have demonstrated its role in stannylation reactions and cross-couplings in pyrimidines, which are crucial in synthesizing new carbon-carbon bonds. This has implications for the synthesis of complex organic compounds and potential applications in drug development (Majeed et al., 1989).

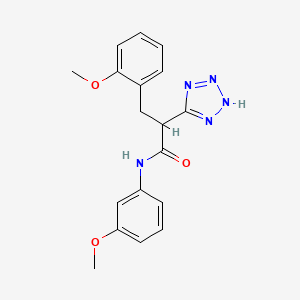

Development of Small Molecule Anticancer Drugs

Another significant application is in the development of small molecule anticancer drugs. This compound serves as an important intermediate in synthesizing these drugs, demonstrating its critical role in advancing cancer treatment (Zhang et al., 2018).

Polymer Science

In polymer science, the compound contributes to synthesizing new polyimides with tert-butyl side groups. These polyimides exhibit unique properties like low dielectric constants and high organosolubility, making them suitable for various industrial applications (Chern & Tsai, 2008).

Safety and Hazards

Tert-butyl 2-chloropyrimidine-4-carboxylate is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

It’s possible that this compound could interact with various biological targets, depending on its chemical structure and properties .

Mode of Action

Without specific information on the compound’s targets, it’s difficult to explain its exact mode of action. Generally, a compound interacts with its target(s) by binding to specific sites, which can lead to activation, inhibition, or modulation of the target’s function .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .

Result of Action

The molecular and cellular effects of “Tert-butyl 2-chloropyrimidine-4-carboxylate” would depend on its specific targets and mode of action. Without this information, it’s difficult to describe the specific effects .

Eigenschaften

IUPAC Name |

tert-butyl 2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBOSTXRCSWYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)

![3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2965288.png)

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)

![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)